An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential synthesis, characterization, and biological applications. The piperidine scaffold is a well-established privileged structure in drug development, and the introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This document aims to be a valuable resource for researchers working with or considering the use of this and similar compounds.
Chemical and Physical Properties
Currently, there is a notable absence of experimentally determined physical properties such as melting point, boiling point, and solubility for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in publicly accessible literature. The available data is primarily composed of computed properties and basic identification information.
Table 1: Core Chemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol
| Property | Value | Source |
| CAS Number | 373603-87-3 | [1] |
| Molecular Formula | C₁₃H₁₆F₃NO | [1] |
| Molecular Weight | 259.272 g/mol | [1] |
| IUPAC Name | 1-benzyl-3-(trifluoromethyl)piperidin-4-ol | |
| Synonyms | N/A |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.5 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Exact Mass | 259.118391 g/mol | Computed |
| Monoisotopic Mass | 259.118391 g/mol | Computed |
| Topological Polar Surface Area | 23.5 Ų | Computed |
| Heavy Atom Count | 18 | Computed |
Synthesis and Experimental Protocols
One common strategy for the synthesis of N-benzyl-4-piperidones involves a Dieckmann condensation of a diester intermediate, which is formed from the reaction of benzylamine with an appropriate acrylate. This is then followed by hydrolysis and decarboxylation. The subsequent reduction of the ketone to the alcohol can be achieved using standard reducing agents.
Hypothetical Experimental Workflow for Synthesis:
Caption: Hypothetical synthetic workflow for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol has been identified in the public domain. For structural confirmation and characterization, researchers would need to acquire this data experimentally. Below are the expected characteristic signals based on the structure of the molecule and data from similar compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic protons (singlet or AB quartet, ~3.5-3.7 ppm).- Protons on the piperidine ring (complex multiplets, ~1.5-3.5 ppm).- Proton on the carbon bearing the hydroxyl group (multiplet, ~3.8-4.2 ppm).- Hydroxyl proton (broad singlet, variable ppm). |
| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-138 ppm).- Benzylic carbon (~60-65 ppm).- Carbons of the piperidine ring (~25-60 ppm).- Carbon bearing the hydroxyl group (~65-75 ppm).- Trifluoromethyl carbon (quartet, ~120-130 ppm, with C-F coupling). |
| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).- C-N stretch (~1000-1200 cm⁻¹).- C-F stretches (strong, ~1000-1350 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 259.- Fragments corresponding to the loss of water, the benzyl group, and the trifluoromethyl group. |
Biological Activity and Potential Applications
There is no specific information available regarding the biological activity or mechanism of action of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. However, the N-benzylpiperidine scaffold is a common feature in a wide range of biologically active molecules. Derivatives have been investigated for their potential as:
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CNS agents: Acting on various receptors and transporters in the central nervous system.
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Anticancer agents: Showing cytotoxic effects against various cancer cell lines.[2]
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Antimicrobial agents: Exhibiting activity against bacteria and fungi.
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Enzyme inhibitors: Targeting a variety of enzymes involved in disease pathways.
The presence of the trifluoromethyl group is a key feature that can enhance the pharmacological properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, improve membrane permeability, and enhance binding affinity to target proteins. Given these general principles, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol represents an interesting scaffold for further investigation in drug discovery programs.
Logical Relationship of Compound Features to Potential Biological Activity:
Caption: Relationship between structural features and potential biological activities.
Safety and Handling
According to the available Safety Data Sheet (SDS), 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The specific toxicology of this compound has not been thoroughly investigated.
Conclusion
1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a fluorinated derivative of the N-benzylpiperidine scaffold with potential for applications in medicinal chemistry and drug discovery. While there is a significant lack of publicly available experimental data for this specific compound, this technical guide provides a summary of its known properties and offers context based on related structures. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. This document serves as a foundational resource for researchers interested in exploring the potential of this and similar molecules.
